(2-Amino-1,3-thiazol-5-yl)methanol

Descripción general

Descripción

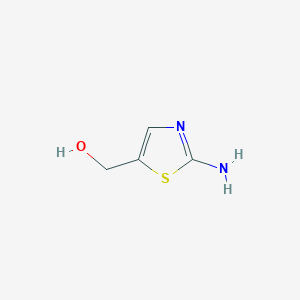

(2-Amino-1,3-thiazol-5-yl)methanol (CAS: 131184-73-1) is a heterocyclic compound with a molecular formula of C₄H₆N₂OS and a molecular weight of 130.17 g/mol. It consists of a thiazole ring substituted with an amino group at position 2 and a hydroxymethyl group at position 5. Key properties include:

Mecanismo De Acción

Target of Action

Thiazole derivatives, which include this compound, have been found to interact with a variety of biological targets . These targets can range from enzymes like cyclooxygenase (COX) to cellular structures like DNA .

Mode of Action

For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

For example, some thiazole compounds have been found to inhibit the COX enzyme, which plays a crucial role in the inflammatory response .

Pharmacokinetics

The compound is a solid at room temperature and is slightly soluble in water . Its solubility could potentially affect its absorption and distribution in the body. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

Based on the known effects of similar thiazole compounds, it could potentially cause dna damage and cell death

Action Environment

The action of (2-Amino-1,3-thiazol-5-yl)methanol can be influenced by various environmental factors. For instance, its solubility in water and its stability at room temperature could affect its bioavailability and efficacy . Additionally, factors such as pH and the presence of other compounds could potentially affect its stability and action.

Actividad Biológica

(2-Amino-1,3-thiazol-5-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, an amino group, and a hydroxymethyl group. Its molecular formula is with a molar mass of approximately 166.63 g/mol. The presence of these functional groups contributes to its diverse biological activities and potential applications in drug development .

Target Interactions

The compound primarily interacts with various biological targets, including:

- Phosphodiesterase type 5 (PDE5) : Inhibiting PDE5 can lead to increased levels of cyclic guanosine monophosphate (cGMP), which plays a crucial role in vasodilation and neuroprotection.

- Cyclooxygenases (COX-1/COX-2) : The inhibition of these enzymes may provide anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

Biochemical Pathways

The regulation of PDE5 and COX enzymes by this compound influences several biochemical pathways:

- Nitric oxide-cGMP pathway : This pathway is essential for cardiovascular health and neuroprotection.

- Inflammatory response modulation : By inhibiting COX enzymes, the compound may reduce inflammation in various tissues.

Anticancer Properties

Research indicates that derivatives of thiazole compounds, including this compound, exhibit significant anticancer activity. Studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HepG2 | 12.5 |

| Compound B | PC12 | 15.0 |

| This compound | Various lines | TBD |

These findings suggest that modifications to the thiazole structure can enhance anticancer efficacy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that this compound exhibits activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32.6 µg/mL |

| Escherichia coli | 47.5 µg/mL |

These results are promising compared to standard antimicrobial agents .

Case Studies

Several studies have highlighted the biological activities of this compound:

- Cancer Cell Line Study : A study assessed the cytotoxic effects of various thiazole derivatives on cancer cell lines such as HepG2 and PC12. The results indicated that certain derivatives exhibited potent activity with IC50 values significantly lower than those of conventional chemotherapeutics .

- Antimicrobial Efficacy : Research demonstrated that this compound showed effective inhibition against S. aureus and E. coli, suggesting its potential as a novel antimicrobial agent .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C4H6N2OS

- Molar Mass : 130.17 g/mol

- Physical State : Solid

- Solubility : Slightly soluble in water

- Melting Point : 102-103 °C

- Boiling Point : Approximately 340.74 °C at 760 mmHg

The structural features of (2-Amino-1,3-thiazol-5-yl)methanol include a thiazole ring, an amino group, and a hydroxymethyl group. These functional groups contribute to its reactivity and biological interactions, making it a valuable scaffold for drug development.

Synthesis of Intermediates

This compound is primarily used as a reactant in the preparation of imino-quinone methide type intermediates . These intermediates are crucial for synthesizing various organic compounds, including pharmaceuticals .

Biological Activities

The compound exhibits several biological activities attributed to its thiazole structure. Research has shown that compounds with similar thiazole moieties can:

- Inhibit Enzymes : It has been found to inhibit cyclooxygenases (COX), which are involved in inflammatory processes.

- Interact with DNA : Some thiazole derivatives bind to DNA and affect topoisomerase II, leading to DNA damage and potential anticancer effects.

Anticancer Properties

Studies indicate that this compound and its derivatives exhibit significant cytotoxic effects against various cancer cell lines . For instance:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Various lines | TBD |

These findings suggest its potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32.6 µg/mL |

| Escherichia coli | 47.5 µg/mL |

These results highlight its potential as a novel antimicrobial agent .

Case Study 1: Cytotoxic Effects on Cancer Cell Lines

A study assessed the cytotoxic effects of various thiazole derivatives on cancer cell lines such as HepG2 (liver cancer) and PC12 (neuroblastoma). The results indicated that certain derivatives exhibited potent activity with IC50 values significantly lower than those of conventional chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

Research demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound could serve as a promising candidate for developing new antimicrobial agents.

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing (2-Amino-1,3-thiazol-5-yl)methanol, and how do reaction conditions influence yield?

Answer:

The synthesis of thiazole derivatives often involves cyclization or functionalization of pre-existing thiazole cores. For example:

- Method A (): Reacting 2-amino-5-aryl-methylthiazole with chloroacetyl chloride in dioxane/triethylamine yields chloroacetamide derivatives. Adjusting stoichiometry (e.g., 1:1 molar ratio of amine to acyl chloride) and temperature (20–25°C) minimizes side reactions.

- Method B ( ): Condensation of 2-amino-4-methyl-5-acetylthiazole with benzaldehyde derivatives under reflux in ethanol, catalyzed by potassium tert-butoxide, produces propenones. Extended reflux durations (3–5 hours) improve yields but may degrade heat-sensitive products.

Key Considerations:

- Purification: Recrystallization from ethanol-DMF mixtures (Method A) or acetic acid (Method B) enhances purity.

- Yield Optimization: Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion points.

Q. Advanced: How can computational chemistry resolve contradictions in the reported bioactivity of thiazole derivatives?

Answer:

Conflicting bioactivity data (e.g., antimicrobial vs. anticancer efficacy) may arise from structural variations or assay conditions. Computational approaches include:

- Molecular Docking (): Compare binding affinities of this compound derivatives with target proteins (e.g., HIV protease for antiretroviral activity). Use software like AutoDock Vina to model interactions.

- QSAR Modeling: Correlate substituent effects (e.g., electron-donating groups at position 5) with activity trends. For instance, methoxy groups may enhance antifungal activity by increasing lipophilicity .

Case Study:

A derivative with a 4-chloro substitution (similar to ’s compound) showed reduced solubility, leading to false-negative results in aqueous assays. Solubility parameters (logP) should be calculated using tools like ChemAxon to guide solvent selection.

Q. Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy:

- ¹H NMR: Expect signals for the amino group (~5–6 ppm, broad) and thiazole protons (aromatic region, 7–8 ppm). The methanol CH2OH group appears as a triplet near 3.5–4.0 ppm.

- ¹³C NMR: Thiazole carbons resonate at 120–160 ppm, while the hydroxymethyl carbon appears at ~60 ppm.

- IR Spectroscopy: O-H stretch (~3200–3600 cm⁻¹), N-H bend (1600 cm⁻¹), and C=N/C-S stretches (1100–1250 cm⁻¹) confirm functional groups.

- Mass Spectrometry: High-resolution MS (e.g., ESI-TOF) verifies molecular weight (C4H6N2OS: 130.03 g/mol).

Validation: Cross-reference with databases like mzCloud ( ) for fragmentation patterns.

Q. Advanced: How can SHELX software improve crystallographic refinement of thiazole derivatives?

- Challenges: Thiazole rings often exhibit disorder due to rotational flexibility. SHELXL’s restraints (e.g., DFIX for bond lengths) stabilize refinement.

- Twinned Data: For twinned crystals (common in thiazoles), use SHELXL’s TWIN command with BASF parameter to model twin domains.

- Hydrogen Bonding: Assign PART entries to differentiate amino and hydroxyl hydrogens, ensuring accurate H-bond networks.

Example: A derivative with a hydroxymethyl group ( ) required anisotropic displacement parameters (ADPs) for non-H atoms to resolve electron density ambiguities.

Q. Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE: Use nitrile gloves and fume hoods due to potential skin/eye irritation (similar to ’s thiazole acetic acid).

- Storage: Keep in amber vials at 2–8°C to prevent photodegradation.

- Spill Management: Neutralize with activated charcoal and dispose via hazardous waste protocols.

Q. Advanced: How do substituent positions on the thiazole ring influence bioactivity?

Answer:

- Position 2 (Amino Group): Enhances hydrogen-bonding capacity, critical for antimicrobial activity ().

- Position 5 (Methanol Group): Increases hydrophilicity, improving solubility but potentially reducing membrane permeability.

- Case Study: Methyl substitution at position 4 ( ) sterically hinders enzyme binding, reducing anticancer efficacy but increasing metabolic stability.

Experimental Design: Synthesize analogs with systematic substitutions (e.g., halogens at position 4) and test in parallel assays to isolate substituent effects.

Comparación Con Compuestos Similares

The structural and functional diversity of thiazole derivatives leads to variations in physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Structural Analogues with Modified Functional Groups

1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone

- CAS : 30748-47-1

- Formula : C₆H₈N₂OS

- Key Differences : Replaces the hydroxymethyl group with a ketone (acetyl ).

- Applications : Intermediate in synthesizing more complex thiazole derivatives .

(2-Amino-thiazol-5-yl)-acetic acid methyl ester

- CAS : 110295-93-7

- Formula : C₆H₇N₂O₂S

- Key Differences : Contains an ester-linked acetic acid side chain.

- Properties : Increased lipophilicity (LogP: 1.022 ), lower vapor pressure (0.00073 mmHg at 25°C) .

- Applications: Potential precursor for prodrugs due to ester functionality .

Derivatives with Substituent Variations

(2,4-Diphenyl-1,3-thiazol-5-yl)methanol

- CAS : 864068-86-0

- Formula: C₁₆H₁₃NOS

- Key Differences : Two phenyl groups at positions 2 and 4.

- Properties : Higher molecular weight (267.34 g/mol ), reduced solubility in polar solvents .

- Applications : Likely used in materials science or as a fluorescent probe .

(2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol

- CAS : MFCD08690247

- Formula: C₁₁H₁₁NOS

- Key Differences : Methyl and phenyl substituents on the thiazole ring.

Salt Forms and Saturated Derivatives

(2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methanol hydrobromide

- CAS : MFCD07773076

- Formula : C₄H₉BrN₂OS

- Key Differences : Partially saturated thiazole ring with a hydrobromide salt .

- Properties : Higher polarity due to salt formation, molar mass 213.1 g/mol , stored at room temperature .

- Safety : Classified as an irritant (Xi) .

Ethanol and Piperidine Derivatives

2-(2-Amino-1,3-thiazol-5-yl)ethan-1-ol

- Formula : C₅H₈N₂OS

- Key Differences: Ethanol chain instead of methanol.

- Properties : Molecular weight 144.19 g/mol , available in ultra-high purity (≥99.999%) for specialized applications .

[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-methanol

- Formula : C₁₀H₁₅ClN₂OS

- Key Differences : Chloro substituent and piperidine ring .

- Properties : Molecular weight 246.76 g/mol , complex structure for targeted drug delivery .

Fused Ring Systems

(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol

- CAS : 76919-41-0

- Formula : C₁₁H₉N₂OS

- Key Differences : Fused imidazothiazole ring with a phenyl group.

- Properties : Extended conjugation enhances stability and electronic properties .

Comparative Data Table

Key Findings and Implications

- Functional Groups: Hydroxymethyl derivatives (e.g., this compound) exhibit higher polarity, making them suitable for aqueous-phase reactions. Ketone or ester derivatives (e.g., 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone) are more lipophilic, aiding membrane permeability in drug design .

- Substituent Effects : Phenyl groups enhance aromatic interactions but reduce solubility. Piperidine or imidazole fusion introduces steric and electronic complexity for targeted therapies .

- Safety : Salt forms (e.g., hydrobromide) improve stability but may introduce irritant properties .

Propiedades

IUPAC Name |

(2-amino-1,3-thiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS/c5-4-6-1-3(2-7)8-4/h1,7H,2H2,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEMBFLDHOUKNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80458969 | |

| Record name | (2-Amino-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131184-73-1 | |

| Record name | (2-Amino-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Aminothiazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.